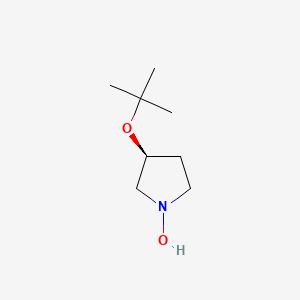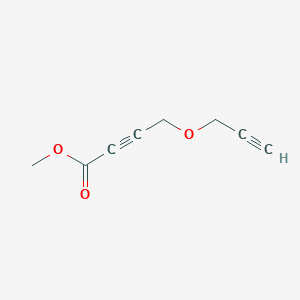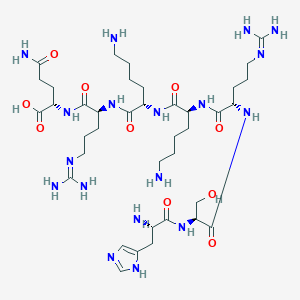![molecular formula C14H7ClN2O2S B14252128 2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl- CAS No. 478171-86-7](/img/structure/B14252128.png)
2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl-: is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core structure, which is fused with an imidazo[2,1-b]thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a Knoevenagel condensation reaction between salicylaldehyde and an appropriate β-ketoester.
Chlorination: The benzopyran core is then chlorinated at the 6th position using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of Imidazo[2,1-b]thiazole Ring: The chlorinated benzopyran is reacted with an appropriate thioamide and an α-halo ketone to form the imidazo[2,1-b]thiazole ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: A methylated derivative with different chemical properties.
2H-1-Benzopyran-2-one, 6-hydroxy-: A hydroxylated derivative with potential biological activities.
Properties
CAS No. |
478171-86-7 |
|---|---|
Molecular Formula |
C14H7ClN2O2S |
Molecular Weight |
302.7 g/mol |
IUPAC Name |
6-chloro-3-imidazo[2,1-b][1,3]thiazol-6-ylchromen-2-one |
InChI |
InChI=1S/C14H7ClN2O2S/c15-9-1-2-12-8(5-9)6-10(13(18)19-12)11-7-17-3-4-20-14(17)16-11/h1-7H |
InChI Key |
XMVLBIGDGOEAST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C3=CN4C=CSC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14252053.png)




![5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B14252080.png)


![(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14252092.png)

![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI)](/img/structure/B14252096.png)

